molecular formula C12H19N3O B1470431 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol CAS No. 2098089-87-1

3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Cat. No. B1470431
M. Wt: 221.3 g/mol
InChI Key: ZTCAQROYDAEHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (CPP) is a synthetic molecule with a wide range of applications in the scientific research field. It is a member of the pyrazol-5-ol family of compounds, which are known to have several beneficial properties. CPP has been used in various studies to investigate the biochemical and physiological effects of its components, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Chemical Inhibition and Cytochrome P450 Isoforms

Research indicates that compounds structurally related to 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol play a critical role in inhibiting cytochrome P450 (CYP) isoforms. CYP enzymes metabolize a diverse number of drugs, and metabolism-based drug–drug interactions (DDIs) can occur when multiple drugs are coadministered. The selectivity of chemical inhibitors is crucial in deciphering the involvement of specific CYP isoforms. This understanding aids in predicting potential DDIs in drug development and clinical pharmacology (Khojasteh et al., 2011).

Heterocyclic Compound Synthesis

The chemistry of compounds similar to 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol is instrumental in the synthesis of heterocyclic compounds. These molecules serve as privileged scaffolds in synthesizing various classes of heterocyclic compounds and dyes, highlighting their versatility and utility in medicinal chemistry and drug discovery processes. The unique reactivity of such compounds under mild reaction conditions facilitates the generation of versatile cynomethylene dyes from a wide range of precursors, indicating their potential for innovative transformations in organic synthesis (Gomaa & Ali, 2020).

Therapeutic Applications

Research into the therapeutic applications of pyrazoline derivatives, which share a structural framework with 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol, reveals promising pharmacological effects. These effects include antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. The wide range of pharmacological activities associated with pyrazoline derivatives underscores the significant potential of 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol and structurally related compounds in developing new therapeutic agents (Shaaban et al., 2012).

properties

IUPAC Name

5-cyclobutyl-2-piperidin-4-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c16-12-8-11(9-2-1-3-9)14-15(12)10-4-6-13-7-5-10/h8-10,13-14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCAQROYDAEHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(N2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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